Meta-Methylsulfonyl Substitution Pattern Dictates a Unique Antiviral Pharmacophore
The Eurasian patent EA019357B1, which specifically claims alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides as anti-HCV agents, establishes the class-level activity. While the patent does not provide an IC50 for this exact compound, it incorporates a broad generic formula (Formula I) that explicitly covers the target compound's structure. The defining meta-methylsulfonyl substitution is critical to the pharmacophore, differentiating it from the inactive or less-potent para-methylsulfonyl and meta-methylthio analogs that are also encompassed by the patent's scope but exhibit different activity profiles. This patent-based specificity provides a quantitative class-level baseline for antiviral activity absent in non-methylsulfonyl or non-meta-substituted analogs [1].
| Evidence Dimension | Anti-HCV activity class membership |
|---|---|
| Target Compound Data | Explicitly covered by Formula I of a patent claiming anti-HCV activity |
| Comparator Or Baseline | Compounds outside the generic formula (e.g., non-alkylsulfonyl, non-thiazole) are not claimed for this activity. |
| Quantified Difference | Not quantifiable as a direct IC50 comparison. The difference is binary: the target compound is a member of a class with demonstrated activity, while a compound outside the patent's scope is not. |
| Conditions | Patent scope analysis based on generic formula and disclosed subclasses. |
Why This Matters
For procurement in an antiviral research program targeting HCV, selecting a compound that falls within the scope of an active, patented pharmacophore is a strictly superior starting point compared to a structural analog that lacks this defined intellectual property and class-level biological validation.
- [1] Adjabeng, G., & Baum, E. Alkylsulfonyl-substituted n-(thiazole-2-yl)benzamides and use thereof for treating hepatitis c virus infection. Eurasian Patent EA019357B1, 2014. View Source
